![molecular formula C9H7ClN2O B1514614 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1514614.png)
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring The presence of a chloro and methyl group adds to its distinct chemical properties
Preparation Methods
The synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction produces 2-(acylethynyl)pyrroles. The addition of propargylamine to the obtained acetylenes results in the formation of N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .
Chemical Reactions Analysis
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials and catalysts.
Medicine: Due to its inhibitory effects on FGFRs, this compound is being explored for its potential use in cancer therapy.
Industry: The compound’s unique chemical properties make it valuable in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with fibroblast growth factor receptors (FGFRs). Upon binding to FGFRs, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition results in reduced cell proliferation, migration, and invasion, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine: This compound lacks the chloro and methyl groups, which may affect its chemical reactivity and biological activity.
Pyrrolo[1,2-a]pyrazines:
Properties
IUPAC Name |
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-8(4-13)7-2-6(10)3-11-9(7)12-5/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQHOLFQTSKZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC(=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B1514531.png)
![Ethyl [4-(hydrazinylidenemethyl)phenyl]acetate](/img/structure/B1514532.png)
![1-(Diphenylphosphanyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1514535.png)
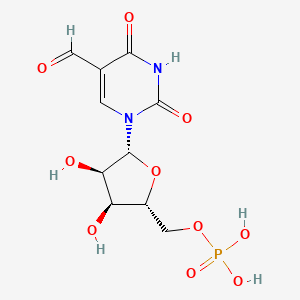
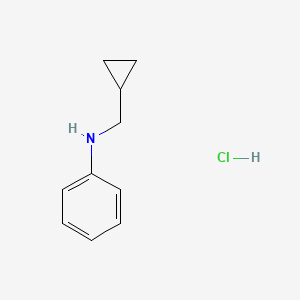
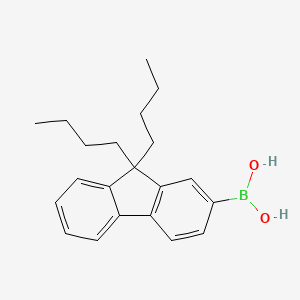
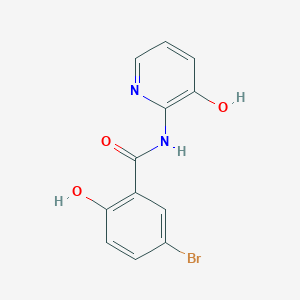
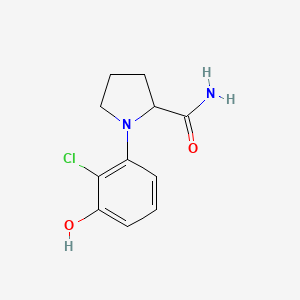
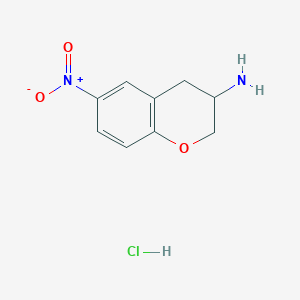

![2-[2-(Methoxycarbonyl)anilino]pyridine-3-carboxylic acid](/img/structure/B1514551.png)
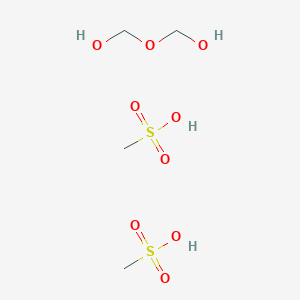
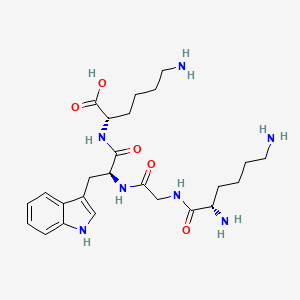
![trisodium;[(2R,3R,4R)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3,4-dimethoxyoxolan-2-yl]methoxy-phosphonatophosphinate](/img/structure/B1514557.png)
